molecular formula C13H19N2O5P B3856918 diethyl {2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}phosphonate

diethyl {2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}phosphonate

Cat. No. B3856918
M. Wt: 314.27 g/mol
InChI Key: LCXPKVJAEOYBKL-NTEUORMPSA-N
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Description

The compound “diethyl {2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}phosphonate” is a type of organic compound known as a Schiff base . Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a characteristic functional group consisting of a carbon-nitrogen double bond .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbon-nitrogen double bond, characteristic of Schiff bases, as well as a phosphonate group .


Chemical Reactions Analysis

Schiff bases, including this compound, can undergo a variety of chemical reactions. They can act as ligands to form coordination compounds with metals, and they can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, Schiff bases tend to be crystalline solids that are soluble in organic solvents .

Future Directions

The study of Schiff bases, including potentially this compound, is a vibrant field of research due to their diverse chemical reactivity and potential biological activity . Future research could explore the synthesis of new Schiff base compounds, their reactivity, and their potential applications in medicine and other fields.

properties

IUPAC Name

2-diethoxyphosphoryl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N2O5P/c1-3-19-21(18,20-4-2)10-13(17)15-14-9-11-6-5-7-12(16)8-11/h5-9,16H,3-4,10H2,1-2H3,(H,15,17)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXPKVJAEOYBKL-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NN=CC1=CC(=CC=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC(=O)N/N=C/C1=CC(=CC=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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